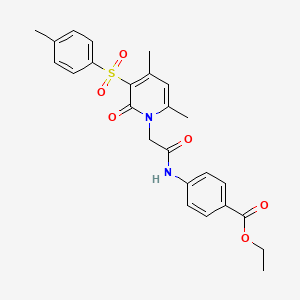
methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their structural similarity to carboxylic acids and their ability to act as bioisosteres.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2H-1,2,3,4-tetrazol-5-ylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and environmentally friendly methods, such as using water as a solvent or employing green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Various substituted tetrazoles can be synthesized depending on the nucleophile used.
Mechanism of Action
Target of Action
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, as a derivative of tetrazole, is known to interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction results in a wide range of biological properties, making it a promising drug in pharmaceutical chemistry .
Mode of Action
The mode of action of this compound involves its reaction with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It also undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Biochemical Pathways
It’s known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that this compound may influence pathways involving carboxylic acids.
Pharmacokinetics
Tetrazole derivatives are known to boost lipophilicity and enhance bioavailability . This suggests that this compound may have good bioavailability.
Result of Action
It’s known that tetrazole derivatives can result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, it’s known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction . Therefore, the stability and efficacy of this compound may be influenced by environmental conditions such as temperature and physical stress.
Scientific Research Applications
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Tetrazoles are used in biochemical assays and as probes for studying biological systems.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Tetrazoles are used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Comparison with Similar Compounds
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can be compared with other tetrazole derivatives, such as:
Candesartan: Used as an angiotensin II receptor antagonist for treating hypertension.
2-Butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole: A chemical intermediate used in various industrial applications.
Properties
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)


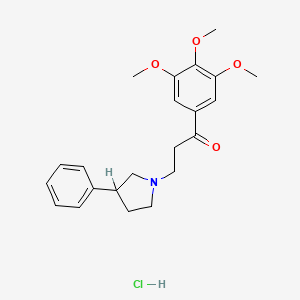
![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)
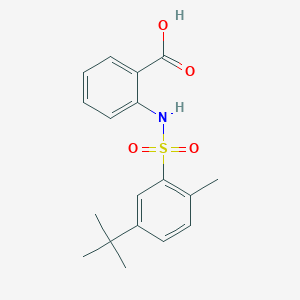
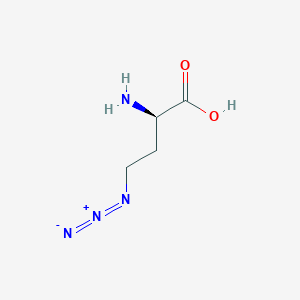
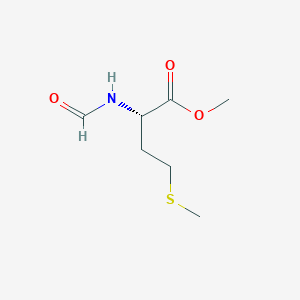
![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)

